molecular formula C8H16O5S2 B14507229 1,1-Di(ethanesulfonyl)-2-ethoxyethene CAS No. 62943-45-7

1,1-Di(ethanesulfonyl)-2-ethoxyethene

Cat. No.: B14507229
CAS No.: 62943-45-7
M. Wt: 256.3 g/mol
InChI Key: UVIWSVNJIHFHIA-UHFFFAOYSA-N
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Description

1,1-Di(ethanesulfonyl)-2-ethoxyethene is a substituted ethene derivative featuring two ethanesulfonyl groups at the 1-position and an ethoxy group at the 2-position. The sulfonyl groups are electron-withdrawing, enhancing the electrophilicity of the ethene moiety, while the ethoxy substituent may modulate reactivity through steric and electronic effects.

Properties

CAS No.

62943-45-7

Molecular Formula

C8H16O5S2

Molecular Weight

256.3 g/mol

IUPAC Name

2-ethoxy-1,1-bis(ethylsulfonyl)ethene

InChI

InChI=1S/C8H16O5S2/c1-4-13-7-8(14(9,10)5-2)15(11,12)6-3/h7H,4-6H2,1-3H3

InChI Key

UVIWSVNJIHFHIA-UHFFFAOYSA-N

Canonical SMILES

CCOC=C(S(=O)(=O)CC)S(=O)(=O)CC

Origin of Product

United States

Preparation Methods

The synthesis of 1,1-Di(ethanesulfonyl)-2-ethoxyethene typically involves the reaction of ethanesulfonyl chloride with ethoxyethene under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.

Chemical Reactions Analysis

1,1-Di(ethanesulfonyl)-2-ethoxyethene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of ethanesulfonyl alcohols.

    Substitution: The ethanesulfonyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield ethanesulfonic acid and ethoxyethanol.

Scientific Research Applications

1,1-Di(ethanesulfonyl)-2-ethoxyethene has several applications in scientific research:

    Biology: The compound is studied for its potential biological activity, including its effects on enzyme inhibition and protein modification.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs with sulfonyl functional groups.

    Industry: It is used in the production of specialty chemicals and materials with specific properties, such as surfactants and polymers.

Mechanism of Action

The mechanism of action of 1,1-Di(ethanesulfonyl)-2-ethoxyethene involves its interaction with molecular targets such as enzymes and proteins. The ethanesulfonyl groups can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or modification of protein function. The ethoxy group may also participate in hydrogen bonding interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Reactivity and Stability

2-Chloroethanesulfonyl Chloride (CAS 1622-32-8)
  • Structure : Contains a sulfonyl chloride group and a chlorine substituent.
  • Reactivity : Highly reactive, decomposes violently in water to produce sulfuric acid, hydrogen chloride, and sulfur oxides . Unlike 1,1-Di(ethanesulfonyl)-2-ethoxyethene, its chloride groups make it prone to hydrolysis and incompatible with bases or oxidizing agents .
  • Stability : Requires stringent storage conditions (cool, dry, away from moisture) due to its instability in aqueous environments .
Ethanesulfonyl Chloride (PIN: Ethanesulfonyl chloride)
  • Structure : Simpler analog with a single sulfonyl chloride group.
  • Reactivity : Acts as a sulfonating agent in organic synthesis. Its single sulfonyl group confers less electrophilic activation compared to the di-sulfonyl-substituted ethene .
Dipotassium 7-Hydroxynaphthalene-1,3-disulphonate (CAS 842-18-2)
  • Structure : Aromatic disulfonate salt.
  • Reactivity : Water-soluble and stable in aqueous media, contrasting with the hydrophobic and reactive nature of 1,1-Di(ethanesulfonyl)-2-ethoxyethene. Used as a dye intermediate or surfactant .
Abrocitinib Intermediates
  • Ethanesulfonyl groups are present in drug candidates like abrocitinib, where sulfonyl moieties enhance binding affinity or metabolic stability . The di-sulfonyl configuration in 1,1-Di(ethanesulfonyl)-2-ethoxyethene may offer similar advantages in pharmaceutical synthesis but with modified steric demands.
Polymer Chemistry
  • Ethanesulfonyl fluoride derivatives (e.g., fluoropolymers in ) demonstrate sulfonyl groups' role in creating heat-resistant materials. The target compound’s ethene backbone could enable crosslinking in polymer networks, though its stability under polymerization conditions requires further study .

Physical and Chemical Properties

Property 1,1-Di(ethanesulfonyl)-2-ethoxyethene 2-Chloroethanesulfonyl Chloride Dipotassium 7-Hydroxynaphthalene-1,3-disulphonate
Molecular Weight ~292 g/mol (estimated) 193.06 g/mol 436.54 g/mol
Solubility Likely soluble in polar aprotic solvents (e.g., DMF, DMSO) Reacts with water Highly water-soluble
Thermal Stability Presumed stable up to 150°C* Decomposes above 110°C Stable under ambient conditions
Hazards Limited data; likely less corrosive than sulfonyl chlorides Severe skin/eye irritant Low acute toxicity

*Inferred from analogous sulfonyl compounds.

Key Research Findings

  • Electrophilicity: The dual sulfonyl groups in 1,1-Di(ethanesulfonyl)-2-ethoxyethene likely render its ethene moiety highly electrophilic, making it reactive toward nucleophiles (e.g., amines, thiols) compared to mono-sulfonyl analogs .
  • Hydrolytic Stability : Unlike sulfonyl chlorides, the ethoxy and sulfonyl ether groups in the target compound may confer resistance to hydrolysis, though acidic or basic conditions could still degrade it .
  • Applications in Drug Discovery : Ethanesulfonyl groups in abrocitinib highlight their utility in kinase inhibition; the target compound’s structure could be tailored for similar roles .

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